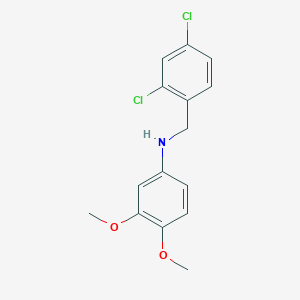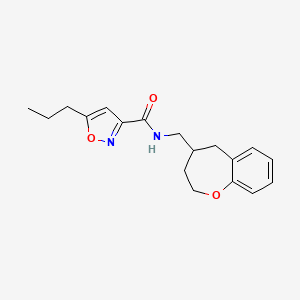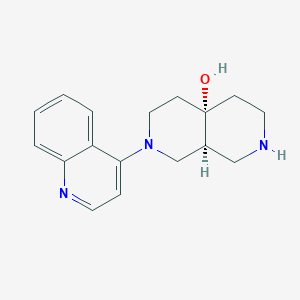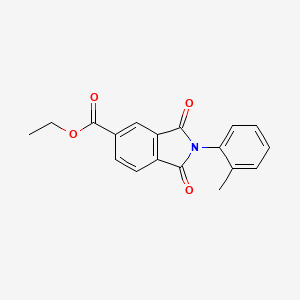![molecular formula C19H18N2O2 B5632720 N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B5632720.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide, also known as HQAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HQAA is a derivative of the naturally occurring compound quinoline, and its unique chemical structure makes it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Comprehensive Analysis of N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide Applications
N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide is a compound with a quinoline backbone, which is known for its versatility in various significant fields due to its distinctive biological activity and interaction with cells. Below is a detailed analysis of its unique applications across different scientific research fields.
Pharmacological Research: Quinoline derivatives have been extensively studied for their pharmacological properties. The compound may be involved in the synthesis of novel heterocycles designed to compare efficacy against typical drugs in the market. This includes the development of less toxic and more potent quinolinyl-pyrazoles for treating various health threats .
Drug Synthesis: The quinoline scaffold is a critical component in drug discovery. It has been used since ancient times for the treatment of diseases like malaria. Modern applications could involve the synthesis of new drugs that utilize the quinoline structure for improved efficacy and reduced side effects .
Biological Activity Studies: Quinoline and its derivatives are known to exhibit a range of biological activities. Research into N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide could uncover new biological interactions at the cellular level, potentially leading to the discovery of new therapeutic agents .
Chemical Synthesis Methodology: This compound could be used in the development of new synthetic methodologies. By studying its reactivity and interactions with other chemicals, researchers can devise novel pathways to synthesize complex molecules, which could have implications in various fields of chemistry .
Material Science: Quinoline derivatives can play a role in the development of new materials. Their unique chemical properties might be harnessed to create compounds with specific characteristics, such as conductivity or luminescence, for use in electronic or photonic devices .
Analytical Chemistry: In analytical chemistry, the compound could be used as a reagent or a standard for calibration in spectroscopic analysis due to its distinct spectral properties. This can help in the precise measurement of other substances .
Environmental Science: Research into the environmental impact and degradation pathways of quinoline derivatives, including N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methylphenyl)acetamide, can provide insights into pollution control and the development of eco-friendly disposal methods .
Agricultural Chemistry: The compound’s potential biological activity could be explored for use in agriculture, such as developing new pesticides or growth regulators that are more effective and less harmful to the environment .
Propriétés
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-3-6-10-18(13)21(14(2)22)12-16-11-15-8-4-5-9-17(15)20-19(16)23/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUSVDWJNNCVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aS*)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5632640.png)
![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)

![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)

![N-[4-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5632659.png)
![4,6-dimethyl-2-[(3-methylphenyl)amino]nicotinonitrile](/img/structure/B5632669.png)
![ethyl 4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B5632674.png)

![methyl 5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5632708.png)

![(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5632731.png)
![7-[2-(methylthio)pyrimidin-4-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5632732.png)
![1-[3-oxo-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5632739.png)